3-Bromo-2-nitroaniline
Overview
Description
3-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a nitro group. This compound is typically a yellow to orange crystalline solid and is known for its applications in various chemical syntheses and industrial processes .
Mechanism of Action
Target of Action
3-Bromo-2-nitroaniline primarily targets the respiratory system, eyes, and skin . It is known to cause irritation in these areas, indicating a direct interaction with cells and tissues in these regions .
Mode of Action
It is known that nitro compounds can be reduced, and as an aromatic amine, it can be n-oxidized . This suggests that this compound may undergo similar reactions, leading to changes in the target cells.
Biochemical Pathways
The synthesis of this compound involves three key steps: nitration, conversion of the nitro group to an amine, and bromination . The nitro group is meta directing, meaning that the nitration step needs to occur first . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing . These steps likely influence the biochemical pathways affected by this compound.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its primary targets. Given its irritant properties, it likely causes cellular damage and inflammation in the respiratory system, eyes, and skin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its release into the environment should be avoided due to its potential harmful effects . Additionally, adequate ventilation is necessary when handling this compound to prevent inhalation and ensure safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-nitroaniline can be synthesized through several methods:
Nitration of 3-bromoaniline: This involves the nitration of 3-bromoaniline using a mixture of concentrated sulfuric acid and nitric acid.
Bromination of 2-nitroaniline: Another method involves the bromination of 2-nitroaniline using bromine in the presence of a suitable solvent like acetic acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the continuous flow nitration of 3-bromoaniline, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
3-Bromo-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products:
Reduction: 3-Bromo-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or azo derivatives.
Scientific Research Applications
3-Bromo-2-nitroaniline is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: It is employed in the manufacture of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Bromo-2-nitroaniline can be compared with other nitroaniline derivatives:
2-Nitroaniline: Similar in structure but lacks the bromine atom.
4-Nitroaniline: The nitro group is positioned differently, affecting its reactivity and applications.
3-Nitroaniline: Lacks the bromine atom and has different reactivity patterns.
Uniqueness: The presence of both bromine and nitro groups in this compound makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKHLBAXHLAQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618776 | |
Record name | 3-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7138-15-0 | |
Record name | 3-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.